molecular formula C12H27NO B123373 2-(Decylamino)ethanol CAS No. 15196-28-8

2-(Decylamino)ethanol

Cat. No. B123373
CAS RN: 15196-28-8
M. Wt: 201.35 g/mol
InChI Key: PJNIZPXBKOEEGD-UHFFFAOYSA-N
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Description

2-(Decylamino)ethanol, also known as N-Decylaminoethanol, is a compound with the molecular formula C12H27NO . It has a molecular weight of 201.35 g/mol .


Synthesis Analysis

While specific synthesis methods for 2-(Decylamino)ethanol were not found in the search results, it’s worth noting that alcohols like this can often be synthesized from carbon nucleophiles and ketones . An alkynide ion could potentially be used as the nucleophile that reacts with the ketone .


Molecular Structure Analysis

The molecular structure of 2-(Decylamino)ethanol consists of a long carbon chain (decyl) attached to an aminoethanol group . The InChI representation of the molecule is InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 .


Physical And Chemical Properties Analysis

2-(Decylamino)ethanol has several computed properties. It has a molecular weight of 201.35 g/mol, an XLogP3-AA of 3.6, and a topological polar surface area of 32.3 Ų . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 11 rotatable bonds . The exact mass is 201.209264485 g/mol .

Scientific Research Applications

CO2 Capture Efficiency

2-(Decylamino)ethanol is related to a family of secondary amines, such as 2-(methylamino)ethanol and 2-(butylamino)ethanol, which have been studied for their CO2 capture efficiency. These amines react with CO2 at moderate temperatures, forming carbonated species without any additional solvent. This makes them efficient for CO2 capture in both batch and continuous cycles, showing over 90% capture efficiency in certain conditions (Barzagli, Mani, & Peruzzini, 2016).

Catalytic Activity

A study on the oxidative carbonylation of ethanol to diethyl carbonate (DEC) investigated catalysts like PdCl2 on carbon nanofibers and activated carbon. Though not directly mentioning 2-(Decylamino)ethanol, it's relevant due to the involvement of ethanol in the process. The study highlights the importance of support structure and treatment on catalyst dispersion and activity for DEC synthesis (Briggs et al., 2010).

Fluorescent Substrate Development

2-(Dansylamino)ethanol, a related compound, has been used to develop fluorescent substrates such as 2-(dansylamino)ethyl triphosphate. This substrate, used in biochemical studies, shows similarities in chemical behavior and potential applications in research involving heavy meromyosin-ATPase (Onodera & Yagi, 1971).

Electrochemiluminescence Systems

Studies involving 2-(dibutylamino)ethanol have demonstrated its effectiveness in electrochemiluminescence (ECL) systems, such as the Ru(bpy)3^2+/DBAE ECL system. This suggests potential applications in analytical chemistry, including the development of sensitive detection methods (Xue et al., 2009).

Chemistry Education

Utilizing ethanol as an alternative and renewable energy source, educational approaches in chemistry have been explored. This includes teaching the societal dimension of chemistry through lessons based on bioethanol usage, indirectly relating to 2-(Decylamino)ethanol's broader chemical family (Feierabend & Eilks, 2011).

Hydrogen Production

Research on the use of ethanol in the combined production and purification of hydrogen by redox processes highlights another area of application. This process, using ethanol at high temperatures, indicates the potential for 2-(Decylamino)ethanol and similar compounds in renewable energy technologies (Hormilleja et al., 2014).

Protective Group in Polymer Chemistry

2-(Pyridin-2-yl)ethanol, a compound similar to 2-(Decylamino)ethanol, has been used as a protecting group for carboxylic acids in polymer chemistry. This suggests potential applications of 2-(Decylamino)ethanol in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).

properties

IUPAC Name

2-(decylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNIZPXBKOEEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398898
Record name 2-(decylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Decylamino)ethanol

CAS RN

15196-28-8
Record name 2-(decylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of aminoethanol (30.5 g, 500 mmol, 30.1 mL) and 1-bromodecane (27.65 g, 125 mmol, 26 mL) in ethanol was stirred at 65° C. for 4 hr. The solvent was removed under reduced pressure. The residue was diluted with EtOAc (800 mL) and the organic solution was washed with H2O (2×200 mL); saturated aqueous NaHCO3 (200 mL) and saturated brine (200 mL). The organic phase was dried over anhydrous Na2SO4, and concentrated under reduced pressure. The resulting crude product, 2-(decylamino)ethanol, was used without further purification.
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30.1 mL
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26 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CA Mateo
Number of citations: 0

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